molecular formula C7H4Br2N2O B1431347 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190316-62-1

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Número de catálogo: B1431347
Número CAS: 1190316-62-1
Peso molecular: 291.93 g/mol
Clave InChI: JQWZDDDETQVSIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Classification and Significance in Heterocyclic Chemistry

This compound belongs to the broad category of nitrogen-containing heterocyclic compounds, specifically classified within the pyrrolopyridine subfamily of azaindoles. This classification places the compound among a distinguished group of bicyclic structures that have proven invaluable in pharmaceutical chemistry due to their ability to interact with biological targets through multiple binding modes.

The compound's heterocyclic nature is fundamental to its chemical significance. The presence of nitrogen atoms within both the pyrrole and pyridine rings creates electron-rich and electron-deficient regions that contribute to its reactivity profile and biological activity. The fused ring system provides structural rigidity while maintaining sufficient flexibility for interactions with protein binding sites. This balance between structural constraint and conformational adaptability is a hallmark of successful pharmaceutical scaffolds.

Within the broader context of heterocyclic chemistry, pyrrolopyridines like this compound represent sophisticated examples of molecular architecture where the combination of different heterocyclic units creates emergent properties not present in the individual components. The compound's classification as a 7-azaoxindole derivative further emphasizes its structural relationship to the well-known oxindole family, which has produced numerous clinically relevant compounds.

Chemical Classification Parameter Value
Primary Classification Heterocyclic compound
Secondary Classification Pyrrolopyridine
Tertiary Classification 7-Azaoxindole
Ring System Type Bicyclic fused system
Heteroatoms Present Nitrogen (2), Oxygen (1)
Halogen Substituents Bromine (2)

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the pyrrolopyridine class. Research has demonstrated that modifications to the pyrrolopyridine core, such as the specific 4,5-dibromo substitution pattern, can dramatically alter biological activity and selectivity profiles. This structure-activity relationship principle has made compounds like this compound valuable tools for understanding the molecular basis of drug action.

Discovery and Development Timeline

The development of this compound emerged from systematic investigations into pyrrolopyridine chemistry that intensified during the early 21st century. While the exact discovery date of this specific compound is not definitively documented in the available literature, its development can be traced through the broader evolution of pyrrolopyridine research programs focused on kinase inhibitor discovery.

The compound's emergence coincided with increased understanding of the therapeutic potential of pyrrolopyridine scaffolds, particularly following the successful development of vemurafenib and other pyrrolopyridine-based kinase inhibitors for cancer treatment. This success prompted pharmaceutical researchers to explore various substitution patterns on the pyrrolopyridine core, leading to the systematic investigation of halogenated derivatives including the 4,5-dibromo variant.

Contemporary research efforts have focused on optimizing the synthetic approaches to this compound, with multiple methodologies reported for its preparation. The compound can be synthesized through direct bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one using bromine or N-bromosuccinimide in suitable solvents such as acetic acid or dichloromethane. These synthetic developments have made the compound more accessible for research applications and have contributed to its growing prominence in medicinal chemistry studies.

The timeline of development has been marked by increasing recognition of the compound's potential as a scaffold for fibroblast growth factor receptor inhibitors. Research published in recent years has demonstrated that pyrrolopyridine derivatives, including structures closely related to this compound, exhibit potent inhibitory activity against multiple fibroblast growth factor receptor subtypes. This discovery has positioned the compound as a valuable lead structure for further optimization efforts.

Position within Pyrrolopyridine Structural Family

This compound occupies a distinctive position within the pyrrolopyridine structural family, representing one of six possible isomeric arrangements of the fused pyrrole-pyridine system. Specifically, this compound belongs to the pyrrolo[2,3-b]pyridine subfamily, distinguished by the particular fusion pattern between the five-membered pyrrole ring and the six-membered pyridine ring.

The pyrrolopyridine family encompasses six structural isomers, each characterized by different nitrogen positioning and ring fusion patterns. These isomers include pyrrolo[2,3-b]pyridine, pyrrolo[3,2-b]pyridine, pyrrolo[3,4-b]pyridine, pyrrolo[2,3-c]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine. Each isomer exhibits distinct chemical properties and biological activities, making the specific structural classification crucial for understanding compound behavior.

Within the pyrrolo[2,3-b]pyridine subfamily, this compound is further distinguished by its specific substitution pattern and the presence of a carbonyl group at the 2-position. This structural feature classifies it as an oxo derivative, which significantly influences its chemical reactivity and biological interactions compared to the parent pyrrolo[2,3-b]pyridine structure.

Pyrrolopyridine Isomer Nitrogen Position Ring Fusion Pattern Representative Applications
Pyrrolo[2,3-b]pyridine N-1, N-7 2,3-fusion Kinase inhibitors, FGFR targets
Pyrrolo[3,2-b]pyridine N-1, N-3 3,2-fusion FMS kinase inhibitors
Pyrrolo[3,4-b]pyridine N-1, N-4 3,4-fusion Various biological activities
Pyrrolo[2,3-c]pyridine N-1, N-6 2,3-fusion Diverse pharmacological properties
Pyrrolo[3,2-c]pyridine N-1, N-8 3,2-fusion Specialized applications
Pyrrolo[3,4-c]pyridine N-1, N-5 3,4-fusion Analgesic and sedative activities

The structural relationships within this family have profound implications for biological activity. Research has demonstrated that compounds containing the pyrrolo[2,3-b]pyridine core, such as this compound, often exhibit particularly favorable interactions with kinase targets, especially fibroblast growth factor receptors. This selectivity profile distinguishes the [2,3-b] isomer from other family members and has contributed to its prominence in contemporary drug discovery efforts.

The bromine substituents at positions 4 and 5 further differentiate this compound within the pyrrolo[2,3-b]pyridine subfamily. These halogen atoms serve multiple functional roles, including modulation of electronic properties, enhancement of binding affinity through halogen bonding interactions, and provision of reactive sites for further synthetic elaboration. The specific positioning of these bromine atoms has been shown to be crucial for optimal biological activity, as demonstrated by structure-activity relationship studies comparing various halogenated pyrrolopyridine derivatives.

Propiedades

IUPAC Name

4,5-dibromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWZDDDETQVSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Direct Bromination of Pyrrolo[2,3-b]pyridine Derivatives

One of the most straightforward methods involves the electrophilic bromination of a suitably functionalized pyrrolo[2,3-b]pyridine core. According to chemical literature, such as the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, bromination can be achieved using hydrobromic acid or hydrogen bromide in the presence of oxidizing agents like hydrogen peroxide. This approach typically targets the 4 and 5 positions of the heterocyclic system, which are activated towards electrophilic substitution due to the electron density distribution in the fused ring system.

Reaction Conditions:

  • Reagents: Hydrogen bromide (HBr), hydrogen peroxide (H₂O₂)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25–30°C
  • Procedure: Dropwise addition of H₂O₂ to a mixture of pyrrolo[2,3-b]pyridine and HBr, followed by neutralization and extraction.

This method yields the dibrominated product with high efficiency, often exceeding 95% yield, as demonstrated in the synthesis of related compounds such as 5-bromo-7-azaporphyrin.

Bromination via Halogenation of Precursor Compounds

Another approach involves halogenation of precursor heterocycles, such as pyrrolo[2,3-b]pyridin-2-one or related derivatives. This process typically involves:

  • Starting from a parent compound like pyrrolo[2,3-b]pyridin-2-one,
  • Using brominating agents such as N-bromosuccinimide (NBS), bromine water, or molecular bromine under controlled conditions.

Example Procedure:

  • Dissolve the precursor in a polar aprotic solvent like acetic acid or DMF.
  • Add NBS or bromine dropwise at low temperature.
  • Stir the mixture to allow selective bromination at the 4 and 5 positions.
  • Quench the reaction, extract, and purify via chromatography.

Cyclization and Bromination Sequence

A more elaborate route involves initial synthesis of a heterocyclic precursor, such as a pyrrolo[2,3-b]pyridine-2-one, followed by bromination:

  • First, construct the fused heterocycle via cyclization of suitable amino precursors or via metal-catalyzed coupling reactions.
  • Subsequently, brominate the intermediate using electrophilic bromination reagents under mild conditions.

This method allows for regioselective bromination, facilitating subsequent functionalization steps.

Research Findings and Data Tables

Method Reagents Solvent Temperature Yield (%) Notes
Direct bromination HBr, H₂O₂ DCM 25–30°C >95 High efficiency, selective at positions 4 and 5
Halogenation of precursors NBS or Br₂, acetic acid/DMF Acetic acid/DMF 0–25°C 80–95 Regioselective, requires purification
Cyclization + bromination Amino precursors, brominating agents Variable 0–30°C 85–90 Multi-step, allows for structural control

Notes on Optimization and Purification

  • Reaction Control: Temperature and addition rate of brominating agents are critical to prevent over-bromination or degradation.
  • Purification: Typically achieved through column chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry.
  • Yield Optimization: Use of excess brominating agent can improve yield but may complicate purification.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., DMF or DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products: The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended conjugation or functional groups.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting various diseases, particularly cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and materials science for creating novel polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is primarily based on its ability to interact with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets, leading to effective inhibition or modulation of biological processes.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Halogen Type :

  • Bromination at the 4- and 5-positions (as in the target compound) may sterically hinder interactions compared to single-halogen analogs like 5-bromo or 6-chloro derivatives. For example, 5-bromo derivatives serve as precursors for kinase inhibitors, suggesting bromine enhances target engagement .
  • Chlorine at position 6 (6-chloro analog) is associated with lower reactivity but higher stability, making it a preferred intermediate in synthesis .

Core Structure Modifications :

  • The imidazo[4,5-b]pyridine scaffold (similarity score: 0.60) exhibits diverse pharmacological activities, including kinase inhibition, but lacks the pyrrolo[2,3-b]pyridine ring’s conformational flexibility .
  • The oxazolo[4,5-b]pyridine core introduces electronegative oxygen, altering solubility and hydrogen-bonding capacity compared to pyrrolo analogs .

Actividad Biológica

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyrrolo[2,3-b]pyridine family and features two bromine substituents at the 4 and 5 positions. Its biological activities have been primarily investigated in the context of cancer therapy and antibacterial applications.

Chemical Structure and Properties

  • Molecular Formula : C_8H_5Br_2N_2O
  • Molecular Weight : Approximately 251.93 g/mol
  • Structural Characteristics : The presence of bromine atoms significantly influences the compound's reactivity and biological activity.

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . The compound acts as an inhibitor of FGFR activity, which is crucial in various cellular processes including proliferation, migration, and apoptosis.

Biochemical Pathways

The FGFR signaling pathway is primarily affected by this compound. Inhibition of FGFRs leads to:

  • Reduced cell proliferation
  • Induction of apoptosis
  • Inhibition of tumor cell migration and invasion

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. Notably:

  • IC50 Values for FGFR inhibition:
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM

In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (4T1) by inducing apoptosis and affecting cell cycle progression (G2/M phase arrest) .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown promising results as an inhibitor against Gram-negative bacteria:

  • Mechanism : The hybrid derivatives containing this compound demonstrated more prominent antibacterial action on Gram-negative organisms compared to Gram-positive ones .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations. The study highlighted the potential of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial efficacy of the compound against various pathogens. The results showed that it was particularly effective against Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

CompoundStructureAntitumor ActivityAntibacterial Activity
This compound StructureHigh (FGFR Inhibitor)Moderate to High
1H-pyrrolo[2,3-b]pyridine StructureLowLow
4-Bromo-1H-pyrrolo[2,3-b]pyridine StructureModerateModerate

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the pyrrolopyridinone core. For example, bromination using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at controlled temperatures (0°C to room temperature) can achieve regioselective dihalogenation. Evidence from similar compounds (e.g., 5-bromo-3-iodo derivatives) shows yields up to 92% using N-iodosuccinimide (NIS) in acetone under reflux . Catalytic asymmetric additions (e.g., rhodium-catalyzed 1,4-additions with arylboronic acids) may also modify the scaffold, achieving stereoselectivity via optimized ligand systems .

Table 1 : Example Synthetic Routes for Brominated Pyrrolopyridinones

StepReagents/ConditionsYieldReference
Bromination (position 5)NBS, DMF, 0°C → RT85%*
Iodination (position 3)NIS, acetone, reflux92%
Asymmetric 1,4-additionRh(cod)₂OTf, chiral ligand, THF75–90%
*Hypothetical yield based on analogous reactions.

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks. For example, the 5-bromo substituent in analogous compounds shows deshielded aromatic protons (δ 8.2–8.5 ppm) . X-ray crystallography resolves stereochemistry and confirms halogen positions, as demonstrated in studies of brominated imidazopyridinones . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms lactam carbonyl stretches (~1700 cm⁻¹) .

Q. What are the typical reactions this compound undergoes in organic synthesis?

  • Methodological Answer : The dibromo scaffold participates in:
  • Cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) to introduce aryl groups at halogenated positions .
  • Nucleophilic substitutions for functional group interconversion (e.g., replacing bromide with methoxy groups using Pd catalysts) .
  • Catalytic asymmetric additions (e.g., rhodium-mediated 1,4-additions) to generate stereocenters adjacent to the lactam ring .

Advanced Research Questions

Q. How can computational methods aid in studying the biological activity of derivatives?

  • Methodological Answer : Ligand-based drug design (e.g., 3D-QSAR, pharmacophore modeling) identifies critical substituents for target binding. For JAK inhibitors, studies on analogous scaffolds (e.g., dihydroimidazo-pyrrolopyridinones) use docking simulations to map interactions with kinase ATP-binding pockets . Machine learning models trained on IC₅₀ datasets predict activity trends, while molecular dynamics simulations assess binding stability .

Table 2 : Computational Insights for JAK3 Inhibition (Analogous Scaffolds)

Substituent PositionGroupPredicted IC₅₀ (nM)Reference
34-Methylpiperidinyl12
5Phenyl45

Q. What strategies optimize stereoselectivity in catalytic asymmetric reactions involving this compound?

  • Methodological Answer : Chiral ligands (e.g., (R)-BINAP or Josiphos) paired with rhodium or palladium catalysts enhance enantiomeric excess (ee). For example, rhodium-catalyzed 1,4-additions achieve >90% ee by tuning solvent polarity (THF or DCM) and reaction temperature (0–25°C) . Substrate pre-organization (e.g., E/Z isomer control) further improves selectivity, as seen in studies with 3-benzylidene derivatives .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize inter-lab differences.
  • Isoform specificity : Use isoform-selective inhibitors (e.g., JAK3 vs. JAK2) as controls, as activity profiles vary significantly .
  • Structural nuances : Compare substituent effects systematically; for example, 4,5-dibromo derivatives may exhibit altered steric hindrance compared to mono-halogenated analogs .

Q. What methodologies establish structure-activity relationships (SAR) for 4,5-dibromo-substituted pyrrolopyridinones?

  • Methodological Answer : Key approaches include:
  • Substituent scanning : Synthesize derivatives with varied groups (e.g., alkyl, aryl, heterocycles) at positions 3, 4, and 5.
  • Biological profiling : Test against target proteins (e.g., kinases, GPCRs) using in vitro assays (IC₅₀) and cellular models .
  • Computational correlation : Use QSAR models to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.